5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Description
5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H29N5 and its molecular weight is 375.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrimidine scaffold have been reported to have anticancer activity . Pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
Mode of Action
It’s known that pyrimidine derivatives can interact with dna and rna due to their structural resemblance with the nucleotide base pair . This interaction can interfere with the replication and transcription processes, leading to the inhibition of cancer cell growth .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biological procedures as well as cancer pathogenesis . They can interfere with the synthesis of nucleic acids, disrupting the normal functioning of cells .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in medicinal chemistry for evaluating the druglikeness or pharmaceutical properties of a compound, which can impact its bioavailability.
Result of Action
Similar compounds have shown to cause loss of cell viability in certain cancer cells . This suggests that the compound could potentially have a cytotoxic effect on cancer cells.
Properties
IUPAC Name |
7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-17(2)16-26-10-12-27(13-11-26)22-14-21(18(3)4)25-23-20(15-24-28(22)23)19-8-6-5-7-9-19/h5-9,14-15,18H,1,10-13,16H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHNCCLRJIRXLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.